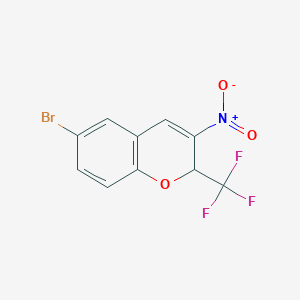

![molecular formula C17H18F3N3O6S B11476448 4-{[1-Cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}benzoic acid](/img/structure/B11476448.png)

4-{[1-Cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{[1-Cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}benzoic acid is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a trifluoromethyl group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-Cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}benzoic acid typically involves multiple steps:

Formation of the Imidazolidinone Ring: This can be achieved by reacting cyclohexylamine with a suitable diketone under acidic conditions to form the imidazolidinone core.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Sulfamoylation: The imidazolidinone derivative is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.

Coupling with Benzoic Acid: Finally, the sulfamoyl-imidazolidinone intermediate is coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Cyclohexylring, was zur Bildung von Cyclohexanon-Derivaten führt.

Reduktion: Reduktionsreaktionen können den Imidazolidinon-Ring angreifen, wodurch er möglicherweise in einen stärker gesättigten Imidazolidin-Ring umgewandelt wird.

Substitution: Der Benzoesäure-Rest kann elektrophile aromatische Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Schwefelsäure oder Salpetersäure erleichtert werden.

Hauptprodukte

Oxidation: Cyclohexanon-Derivate.

Reduktion: Imidazolidin-Derivate.

Substitution: Verschiedene substituierte Benzoesäure-Derivate, abhängig von dem verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere als Inhibitor von bestimmten Enzymen oder Rezeptoren.

Materialwissenschaften: Ihre funktionellen Gruppen ermöglichen die Bildung von Polymeren oder anderen Materialien mit spezifischen Eigenschaften.

Industrielle Chemie: Sie kann als Zwischenprodukt bei der Synthese komplexerer Moleküle oder als Katalysator in bestimmten Reaktionen verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 4-{[1-Cyclohexyl-2,5-dioxo-4-(Trifluormethyl)imidazolidin-4-yl]sulfamoyl}benzoesäure hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie kann sie durch Bindung an ein bestimmtes Enzym oder einen bestimmten Rezeptor wirken und so dessen Aktivität hemmen. Die Trifluormethylgruppe kann die Bindungsaffinität und metabolische Stabilität der Verbindung verbessern, während der Imidazolidinon-Ring mit dem aktiven Zentrum des Zielmoleküls interagieren kann.

Wirkmechanismus

The mechanism of action of 4-{[1-Cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the imidazolidinone ring can interact with the target’s active site.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-{[1-Cyclohexyl-2,5-dioxo-4-(Methyl)imidazolidin-4-yl]sulfamoyl}benzoesäure: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Trifluormethylgruppe.

4-{[1-Cyclohexyl-2,5-dioxo-4-(Chlormethyl)imidazolidin-4-yl]sulfamoyl}benzoesäure: Ähnliche Struktur, aber mit einer Chlormethylgruppe.

Einzigartigkeit

Das Vorhandensein der Trifluormethylgruppe in 4-{[1-Cyclohexyl-2,5-dioxo-4-(Trifluormethyl)imidazolidin-4-yl]sulfamoyl}benzoesäure macht sie einzigartig, da diese Gruppe die Lipophilie, metabolische Stabilität und Bindungsaffinität der Verbindung zu biologischen Zielmolekülen im Vergleich zu ihren Analoga deutlich verbessern kann.

Eigenschaften

Molekularformel |

C17H18F3N3O6S |

|---|---|

Molekulargewicht |

449.4 g/mol |

IUPAC-Name |

4-[[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl]benzoic acid |

InChI |

InChI=1S/C17H18F3N3O6S/c18-17(19,20)16(14(26)23(15(27)21-16)11-4-2-1-3-5-11)22-30(28,29)12-8-6-10(7-9-12)13(24)25/h6-9,11,22H,1-5H2,(H,21,27)(H,24,25) |

InChI-Schlüssel |

BGARIECHKROLBN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

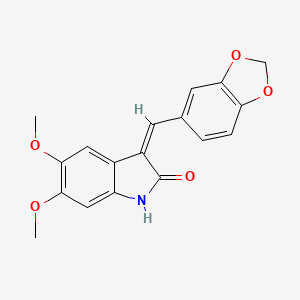

![N-[1-(furan-2-ylmethyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B11476366.png)

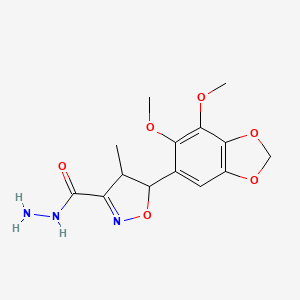

![Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11476375.png)

![3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide](/img/structure/B11476388.png)

![Ethyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11476394.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11476423.png)

![3-benzyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476425.png)

![N-[2-(4-benzoylphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11476432.png)

![1-(4,6-dimethylpyrimidin-2-yl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11476440.png)

![7-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11476456.png)

![2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B11476457.png)

![N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine](/img/structure/B11476464.png)